5-(p-Tolyl)piperidin-2-one, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

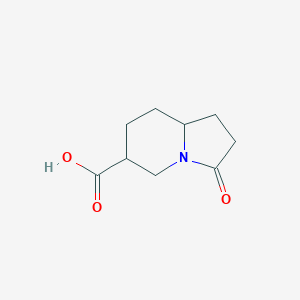

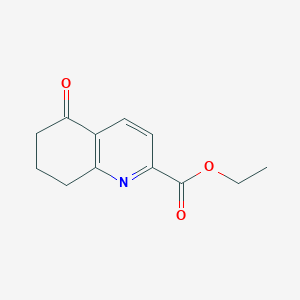

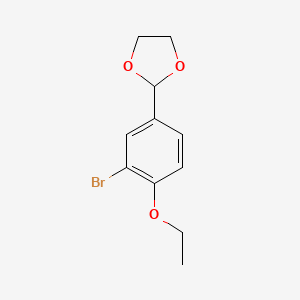

5-(p-Tolyl)piperidin-2-one is a chemical compound with the molecular formula C12H15NO . It is a derivative of piperidin-2-one, a class of compounds that are widely present in biologically active molecules .

Synthesis Analysis

The synthesis of piperidin-4-one compounds, which include 5-(p-Tolyl)piperidin-2-one, has been a subject of interest in the pharmaceutical industry . Various methods have been reported for the synthesis of substituted piperidines . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Molecular Structure Analysis

Piperidin-4-one compounds generally adopt a chair conformation . The orientation of the substituents on the piperidin-4-one ring can influence the conformation of the compounds . The frontier molecular orbitals HOMO and LUMO were computed to understand the chemical reactivity and kinetic stability of the molecular compound .

Chemical Reactions Analysis

Piperidine derivatives, including 5-(p-Tolyl)piperidin-2-one, have been studied for their intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(p-Tolyl)piperidin-2-one can be found in chemical databases . These properties include its molecular weight, density, melting point, boiling point, and toxicity information .

Scientific Research Applications

Epigenetics Research

5-(p-Tolyl)piperidin-2-one: derivatives have been studied for their potential as inhibitors of lysine-specific demethylase 1 (LSD1), which plays a crucial role in the regulation of gene expression through epigenetic mechanisms . LSD1 is implicated in the maintenance of cancer stem cell properties, and inhibitors of this enzyme are being explored for cancer treatment.

Crystallography Studies

The compound has been used to investigate the binding modes of small-molecule inhibitors to LSD1 by means of X-ray crystallography . Understanding these interactions at the molecular level can facilitate the rational design of more potent reversible LSD1 inhibitors, which is valuable for developing new cancer therapies.

Antimicrobial Research

Derivatives of 5-(p-Tolyl)piperidin-2-one have been synthesized and screened for antimicrobial activities. For instance, compounds with this moiety have shown moderate-to-good activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents .

Biological Activity Profiling

Piperidine derivatives, including those related to 5-(p-Tolyl)piperidin-2-one , exhibit a wide range of biological activities. They have been investigated for their antihypertensive, antimicrobial, anticonvulsant, and anti-inflammatory properties . This makes them valuable for the development of new pharmaceuticals.

Synthetic Chemistry

The structural versatility of 5-(p-Tolyl)piperidin-2-one allows it to be used in synthetic chemistry for the construction of complex molecules. Its derivatives are important in the synthesis of various heterocyclic compounds that are significant in pharmaceuticals and industrial applications .

Drug Discovery

In drug discovery, the piperidine ring of 5-(p-Tolyl)piperidin-2-one is a common feature in many pharmacologically active compounds. Its derivatives are being explored for their potential use in treating a variety of diseases, including cancer, due to their ability to interact with biological targets .

Material Science

The compound’s derivatives are also being researched for their applications in material science. Their unique chemical properties can be harnessed to create materials with specific functionalities, which can be used in electronics, optics, and other technological fields .

Chemical Diversity Studies

5-(p-Tolyl)piperidin-2-one: is part of a broader class of nitrogen-containing heterocyclic compounds that are of great interest in organic synthesis. Studies on chemical diversity often include this compound to understand the pharmacologically interesting compositions and their interactions .

Future Directions

Piperidine derivatives, including 5-(p-Tolyl)piperidin-2-one, have a wide range of biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Piperidine derivatives, such as 5-(p-Tolyl)piperidin-2-one, are known to be utilized in various therapeutic applications . They are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with their targets and cause changes that lead to their therapeutic effects .

Biochemical Pathways

For instance, they have been reported to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant properties .

Result of Action

Given the wide range of biological activities associated with piperidine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

5-(4-methylphenyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13-8-11/h2-5,11H,6-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGFKPFHCUFMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(p-Tolyl)piperidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B6357348.png)

![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)